2-(4-Bromophenoxy)nicotinic acid
Description
2-(4-Bromophenoxy)nicotinic acid (CAS: 61532-37-4) is a brominated aromatic compound derived from nicotinic acid (pyridine-3-carboxylic acid). Its structure features a 4-bromophenoxy group attached to the 2-position of the pyridine ring. Its molecular formula is C₁₂H₈BrNO₃, with a molecular weight of 294.10 g/mol . The presence of bromine enhances its lipophilicity and reactivity, making it suitable for cross-coupling reactions or as a precursor in drug design .
Properties
IUPAC Name |
2-(4-bromophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOSUUBWSIKQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486080 | |
| Record name | 2-(4-bromophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61532-37-4 | |
| Record name | 2-(4-bromophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinic acid typically involves the following steps:
Bromination: The starting material, phenol, is brominated to form 4-bromophenol.
Etherification: 4-bromophenol is then reacted with 2-chloronicotinic acid in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenoxy)nicotinic acid.
Industrial Production Methods: While specific industrial production methods for 2-(4-Bromophenoxy)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-(4-aminophenoxy)nicotinic acid or 2-(4-thiophenoxy)nicotinic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that metal complexes derived from 2-(4-bromophenoxy)nicotinic acid exhibit promising anticancer properties. For instance, complexes formed with nickel(II) and cobalt(II) have shown efficacy against human colorectal cancer cells (HT29), comparable to established chemotherapeutic agents like doxorubicin. These findings indicate that the incorporation of transition metals enhances the biological activity of the compound, making it a candidate for further development in cancer therapeutics .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Research has indicated that derivatives of 2-(4-bromophenoxy)nicotinic acid possess significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungal strains. These properties suggest its potential use in developing new antimicrobial agents .
Coordination Chemistry
Synthesis of Coordination Polymers
2-(4-Bromophenoxy)nicotinic acid serves as a ligand in the synthesis of coordination polymers. For example, its coordination with nickel(II) ions results in polymeric structures that have been characterized through various techniques such as single-crystal X-ray diffraction and IR spectroscopy. These polymers exhibit unique structural features and potential applications in catalysis and materials science .
Thermal and Spectral Studies
Thermal stability and spectral properties of metal complexes involving 2-(4-bromophenoxy)nicotinic acid have been extensively studied. Thermogravimetric analysis (TGA) reveals insights into their stability under heat, which is crucial for applications in high-temperature environments. Additionally, IR spectroscopy helps in understanding the bonding interactions between the ligand and metal ions .
Material Science
Potential Applications in Coatings
The unique chemical structure of 2-(4-bromophenoxy)nicotinic acid makes it suitable for applications in coatings and surface treatments. Its ability to enhance adhesion and provide protective properties can be leveraged in industrial settings where durable coatings are required .
Use as a Brightener in Metal Finishing
In the metal finishing industry, derivatives of nicotinic acid are known to function as brighteners in electroplating processes. The incorporation of 2-(4-bromophenoxy)nicotinic acid into plating baths could improve the quality of metal surfaces by providing uniform brightness and corrosion resistance .
Data Table: Overview of Applications
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of nickel(II) complexes with 2-(4-bromophenoxy)nicotinic acid on HT29 cells. The results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent against colorectal cancer.
Case Study 2: Synthesis of Metal Complexes
Research focused on synthesizing various metal complexes using 2-(4-bromophenoxy)nicotinic acid as a ligand. Characterization techniques confirmed the formation of stable complexes with notable thermal stability, suggesting their viability for practical applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)nicotinic acid is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors or other molecular targets involved in lipid metabolism and cellular signaling pathways.
Comparison with Similar Compounds
5-(4-Bromophenyl)nicotinic Acid (CAS: 887973-36-6)
- Structure: A bromophenyl group is attached to the 5-position of the pyridine ring instead of a phenoxy group.
- Molecular Weight : 278.10 g/mol .
- Key Differences: The absence of an ether linkage reduces polarity compared to 2-(4-bromophenoxy)nicotinic acid. This structural variation may alter binding affinity in biological systems or coordination chemistry .
6-(4-Bromophenoxy)nicotinic Acid (CAS: 954267-63-1)
- Structure: The bromophenoxy group is at the 6-position of the pyridine ring.
- Molecular Weight : 294.10 g/mol .
- Key Differences : Positional isomerism affects electronic distribution. The 6-substituted derivative may exhibit distinct reactivity in electrophilic substitution reactions compared to the 2-substituted analog .
Halogen Substituent Analogs
2-(4-Fluorophenoxy)nicotinic Acid (CAS: 872882-89-8)
- Structure: Fluorine replaces bromine in the phenoxy group.
- Molecular Formula: C₁₂H₈FNO₃ .
- Lipophilicity: The lower molecular weight and smaller atomic radius of fluorine reduce lipophilicity, impacting membrane permeability in biological applications .
Functional Group Variants
3-(4-Bromophenoxy)propanoic Acid (CAS: 91687-71-7)
2-(3-Bromophenoxy)-2-methylpropanoic Acid (CAS: 78508-22-2)
- Structure: A branched propanoic acid with a 3-bromophenoxy group.
- Molecular Formula : C₁₀H₁₁BrO₃ .
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthesis: 2-(4-Bromophenoxy)nicotinic acid is synthesized via nucleophilic aromatic substitution, where 4-bromophenol reacts with a halogenated nicotinic acid derivative under basic conditions .
- Material Science : Brominated nicotinic acid derivatives are used in coordination polymers due to their ability to form stable metal-organic frameworks (MOFs) .
Biological Activity
2-(4-Bromophenoxy)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
2-(4-Bromophenoxy)nicotinic acid features a bromophenoxy group attached to a nicotinic acid moiety. The structure is conducive to interactions with biological targets, particularly receptors involved in neurotransmission.
The primary biological activity of 2-(4-Bromophenoxy)nicotinic acid is attributed to its interaction with nAChRs. These receptors play crucial roles in various physiological processes, including cognition, muscle contraction, and the modulation of neurotransmitter release. The compound acts as an antagonist at α4β2 and α3β4 nAChRs, which are implicated in nicotine addiction and pain pathways .
Antagonistic Properties
Research indicates that 2-(4-Bromophenoxy)nicotinic acid exhibits antagonistic effects on nAChRs. In vitro studies have demonstrated its ability to inhibit nicotine-induced antinociception, suggesting potential applications in pain management and addiction therapies .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of related nicotinic acid derivatives. While specific data on 2-(4-Bromophenoxy)nicotinic acid is limited, compounds within the same class have shown efficacy against various bacterial strains, indicating a potential for broader antimicrobial applications .
Case Studies and Research Findings
- Nicotinic Receptor Studies : A study focused on analogues of nicotinic acid highlighted the unique binding modes of compounds similar to 2-(4-Bromophenoxy)nicotinic acid at nAChRs. The findings suggest that modifications to the phenoxy group can enhance receptor selectivity and potency .
- Antinociceptive Effects : In animal models, compounds structurally related to 2-(4-Bromophenoxy)nicotinic acid have been shown to block the effects of nicotine on pain perception, providing insights into their therapeutic potential for treating chronic pain conditions .
- Antimicrobial Efficacy : Although direct studies on 2-(4-Bromophenoxy)nicotinic acid are scarce, related compounds have demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting that further exploration could yield promising results for this compound as well .
Comparative Analysis
The following table summarizes the biological activities of 2-(4-Bromophenoxy)nicotinic acid compared to other nicotinic acid derivatives:
| Compound | nAChR Interaction | Antimicrobial Activity | Antinociceptive Effects |
|---|---|---|---|
| 2-(4-Bromophenoxy)nicotinic acid | Antagonist | Limited | Yes |
| 5a (related analogue) | High affinity | Moderate | Yes |
| NC3 (another derivative) | Antagonist | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
